3,4',5-Trihydroxy-3',6,7-trimethoxyflavone

Vue d'ensemble

Description

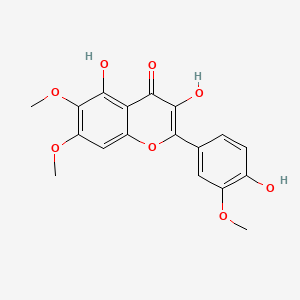

3,4’,5-Trihydroxy-3’,6,7-trimethoxyflavone is a flavonoid compound that is a derivative of quercetagetin. It is characterized by the presence of three hydroxyl groups and three methoxy groups attached to the flavone backbone. This compound is known for its potential biological activities, including antioxidant and antineoplastic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4’,5-Trihydroxy-3’,6,7-trimethoxyflavone typically involves the methylation of quercetagetin. The process includes the following steps:

Starting Material: Quercetagetin, a naturally occurring flavonoid.

Methylation: The hydroxyl groups at positions 3, 6, and 7 of quercetagetin are methylated using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).

Purification: The product is purified using chromatographic techniques to obtain 3,4’,5-Trihydroxy-3’,6,7-trimethoxyflavone.

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

3,4’,5-Trihydroxy-3’,6,7-trimethoxyflavone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group in the flavone structure can be reduced to form flavanones.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Nucleophiles such as thiols or amines can be used to replace methoxy groups.

Major Products

Oxidation: Quinones.

Reduction: Flavanones.

Substitution: Thiol or amine derivatives.

Applications De Recherche Scientifique

Case Studies

- A study published in Phytomedicine demonstrated that TTF effectively prevented the death of neurons induced by amyloid beta. The compound inhibited the activation of MAP kinases, thereby reducing oxidative stress and cell death in neuronal cultures .

- Another study highlighted TTF's protective effects on astrocytes under oxidative stress conditions. The flavonoid mitigated hydrogen peroxide-induced cell death and reduced ROS levels, indicating its potential for supporting glial cell health and function in neurodegenerative contexts .

Antioxidative Activity

TTF exhibits strong antioxidative properties, making it a candidate for the treatment of various oxidative stress-related conditions. The compound's ability to scavenge free radicals rather than directly neutralizing hydrogen peroxide suggests a broader mechanism of action that could be beneficial in multiple therapeutic scenarios.

Implications for Disease Treatment

- The antioxidative effects of TTF may extend beyond neurodegenerative diseases to conditions such as ischemia and other disorders characterized by oxidative stress. By protecting against cellular damage and promoting cellular resilience, TTF could be an important addition to treatments aimed at mitigating oxidative damage .

Antineoplastic Potential

Emerging evidence suggests that TTF may also possess antineoplastic properties. According to data from the European Bioinformatics Institute (EBI), TTF has been classified as an antineoplastic agent, indicating its potential to inhibit or prevent the proliferation of neoplasms .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 3,4’,5-Trihydroxy-3’,6,7-trimethoxyflavone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.

Antineoplastic Activity: It may inhibit cell proliferation by interfering with cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.

Comparaison Avec Des Composés Similaires

Similar Compounds

3’,4’,5,7-Tetrahydroxy-3,6,8-trimethoxyflavone: Similar structure but with an additional hydroxyl group.

4’,5,7-Trihydroxy-3,6,8-trimethoxyflavone: Similar structure but with different positions of methoxy groups.

Uniqueness

3,4’,5-Trihydroxy-3’,6,7-trimethoxyflavone is unique due to its specific arrangement of hydroxyl and methoxy groups, which contribute to its distinct biological activities and reactivity compared to other flavonoids .

Activité Biologique

3,4',5-Trihydroxy-3',6,7-trimethoxyflavone is a flavonoid compound derived from quercetagetin, notable for its unique arrangement of hydroxyl and methoxy groups. This structural configuration contributes to its diverse biological activities, including antioxidant , anti-inflammatory , and anticancer properties. This article delves into the mechanisms of action, research findings, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₄O₇. Its structure features:

- Three hydroxyl groups at positions 3, 4', and 5.

- Three methoxy groups at positions 3', 6, and 7.

This specific arrangement enhances its reactivity and biological efficacy compared to other flavonoids.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The hydroxyl groups facilitate the donation of hydrogen atoms to neutralize free radicals, preventing oxidative stress and cellular damage.

- Antineoplastic Activity : This compound has been shown to inhibit the proliferation of cancer cells by interfering with critical signaling pathways such as the MAPK pathway .

- Tyrosinase Inhibition : It exhibits moderate inhibitory effects on tyrosinase activity, which is crucial in melanin production. This property suggests potential applications in skin whitening and hyperpigmentation treatments .

Antioxidant Properties

Research indicates that this compound effectively scavenges free radicals and reduces oxidative stress markers in various cell lines. Its antioxidant capacity is comparable to well-known antioxidants like quercetin.

Anticancer Effects

In vitro studies have demonstrated that this flavonoid can induce apoptosis in various cancer cell lines. For instance:

- Breast Cancer Cells : Inhibition of cell growth was observed at concentrations as low as 10 µM.

- Lung Cancer Cells : The compound exhibited a significant reduction in cell viability after 48 hours of treatment.

Neuroprotective Effects

Recent studies have highlighted its potential in neuroprotection against amyloid-beta-induced neurotoxicity, a key factor in Alzheimer's disease. The compound reduced reactive oxygen species (ROS) levels and inhibited phosphorylation of MAPK proteins involved in neurodegeneration .

Case Studies and Research Findings

Propriétés

IUPAC Name |

3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c1-23-10-6-8(4-5-9(10)19)17-16(22)14(20)13-11(26-17)7-12(24-2)18(25-3)15(13)21/h4-7,19,21-22H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQJFJWHHIIPKGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30206492 | |

| Record name | 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578-71-2 | |

| Record name | 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.